

# PAC-113: Application Notes and Protocols for Fungal Infection Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PAC-113

Cat. No.: B1574744

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### Introduction

**PAC-113** is a synthetic 12-amino-acid antimicrobial peptide derived from the human salivary protein histatin 5.<sup>[1]</sup> Its amino acid sequence is AKRHHGYKRKFH.<sup>[2]</sup> **PAC-113** has demonstrated significant antifungal activity, particularly against various *Candida* species, and has been investigated in clinical trials for the treatment of oral candidiasis in HIV-positive patients.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the experimental use of **PAC-113** in fungal infection models, summarizing key quantitative data and outlining methodologies for its evaluation.

### Mechanism of Action

**PAC-113** exerts its antifungal effect through a multi-step process. Initially, the cationic peptide electrostatically binds to the negatively charged fungal cell surface.<sup>[3]</sup> Subsequently, it interacts with the cell wall protein Ssa2, which facilitates its translocation across the cell membrane into the cytoplasm.<sup>[2]</sup> Once inside the cell, **PAC-113** disrupts the cell membrane integrity, leading to permeabilization and ultimately, cell death.<sup>[2][4]</sup> Additionally, **PAC-113** has been shown to interact with fungal mitochondria, inducing the production of reactive oxygen species (ROS) which contributes to its candidacidal activity.<sup>[4]</sup> The efficacy of **PAC-113** is notably influenced by salt concentration, with its activity being significantly reduced in high-salt environments.<sup>[2]</sup>

## Data Presentation

Table 1: In Vitro Antifungal Activity of **PAC-113** and its Derivatives against Planktonic Cells

Peptide	Fungal Species	Strain	MIC (µg/mL)	LD <sub>50</sub> (µg/mL)	LD <sub>90</sub> (µg/mL)
PAC-113 (P-113)	Candida albicans	ATCC 10231	3.1	2.3	4.7
PAC-113 (P-113)	Candida albicans	ATCC 44505	3.1	-	-
P-113Du	C. albicans	SC5314	24	1.14	-
P-113Tri	C. albicans	SC5314	36	1.125	-
P-113Du	C. albicans	ATCC 90028	12	-	-
P-113Tri	C. albicans	ATCC 90028	18	-	-
P-113Du	Candida glabrata	ATCC 90030	>96	-	-
P-113Tri	C. glabrata	ATCC 90030	>144	-	-
P-113Du	Candida parapsilosis	ATCC 22019	1.5	-	-
P-113Tri	C. parapsilosis	ATCC 22019	2.25	-	-
P-113Du	Candida tropicalis	ATCC 750	6	-	-
P-113Tri	C. tropicalis	ATCC 750	9	-	-
P-113Du	Candida krusei	ATCC 6258	24	-	-
P-113Tri	C. krusei	ATCC 6258	36	-	-

Table 2: Clinical Efficacy of **PAC-113** Mouthrinse in HIV-Positive Patients with Oral Candidiasis (Phase I/II Trial)

Treatment Group	Clinical Cure Rate (Day 14)	Complete or Partial Response (Day 14)
PAC-113	37%	95%
Nystatin	36%	87%

Table 3: Cytotoxicity of **PAC-113** and its Derivatives

Peptide	Cell Line	Assay	IC <sub>50</sub> (µg/mL)
P-113Du	Human Gingival Epithelial Cells (S-G)	XTT Reduction	>400
P-113Tri	Human Gingival Epithelial Cells (S-G)	XTT Reduction	>400

## Experimental Protocols

### In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline for yeast susceptibility testing.

a. Materials:

- **PAC-113** peptide
- Candida species isolates
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer

- Sterile 96-well microtiter plates
- Spectrophotometer
- Sterile water and saline
- Glucose

b. Protocol:

- Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
- Inoculum Preparation:
  - Culture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
  - Suspend several colonies in sterile saline.
  - Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately  $1-5 \times 10^6$  CFU/mL).
  - Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of  $1-5 \times 10^3$  CFU/mL.
- Peptide Preparation:
  - Prepare a stock solution of **PAC-113** in sterile water.
  - Perform serial twofold dilutions of **PAC-113** in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations.
- Inoculation and Incubation:
  - Add 100  $\mu$ L of the standardized fungal inoculum to each well containing the diluted **PAC-113**.
  - Include a growth control well (inoculum without peptide) and a sterility control well (medium only).

- Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
  - The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of **PAC-113** that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.
  - Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

## Murine Model of Oropharyngeal Candidiasis

This protocol describes the establishment of an oral candidiasis model in mice to evaluate the in vivo efficacy of **PAC-113**.

### a. Materials:

- Female BALB/c or ICR mice (6-8 weeks old)
- *Candida albicans* strain (e.g., SC5314)
- Cortisone acetate or Prednisolone
- Tetracycline hydrochloride
- Sterile cotton swabs
- **PAC-113** solution for oral administration
- Sterile phosphate-buffered saline (PBS)
- Yeast Peptone Dextrose (YPD) agar plates

### b. Protocol:

- Immunosuppression:

- Administer cortisone acetate (e.g., 225 mg/kg) or prednisolone (e.g., 100 mg/kg) subcutaneously on day -1, +1, and +3 relative to infection to induce immunosuppression.
- Optionally, provide tetracycline hydrochloride in the drinking water (e.g., 0.83 mg/mL) throughout the experiment to prevent opportunistic bacterial infections.
- Inoculation:
  - On day 0, anesthetize the mice.
  - Inoculate the oral cavity with *C. albicans* by gently swabbing the oral surfaces with a sterile cotton swab saturated with a suspension of  $10^6$  to  $10^8$  CFU/mL of *C. albicans* in PBS.
- Treatment:
  - Starting on day +1 post-infection, administer the **PAC-113** solution or vehicle control orally (e.g., by gavage or topical application with a micropipette) at the desired dosage and frequency.
- Assessment of Fungal Burden:
  - At selected time points (e.g., day +5), euthanize the mice.
  - Excise the tongue and/or oral tissues.
  - Weigh the tissues and homogenize them in a known volume of sterile PBS.
  - Perform serial dilutions of the homogenates and plate them on YPD agar.
  - Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the fungal burden (CFU/gram of tissue).[\[5\]](#)
- Histopathology (Optional):
  - Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and section.

- Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with Periodic acid-Schiff (PAS) or Gomori's methenamine silver (GMS) to visualize fungal elements.

## Fungal Biofilm Disruption Assay

This protocol assesses the ability of **PAC-113** to disrupt pre-formed *Candida* biofilms.

### a. Materials:

- *Candida albicans*
- Sterile 96-well flat-bottom microtiter plates
- Yeast Nitrogen Base (YNB) medium supplemented with glucose
- **PAC-113** solution
- Crystal Violet (0.1%)
- Ethanol (95%) or 30% Acetic Acid
- Microplate reader

### b. Protocol:

- Biofilm Formation:
  - Prepare a standardized suspension of *C. albicans* ( $1 \times 10^7$  CFU/mL) in YNB medium with glucose.
  - Add 100  $\mu$ L of the suspension to the wells of a 96-well plate.
  - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- Treatment:
  - Gently wash the wells with PBS to remove non-adherent cells.

- Add 100  $\mu$ L of **PAC-113** at various concentrations to the wells containing the pre-formed biofilms.
- Include a control group with medium only.
- Incubate for a further 24 hours at 37°C.
- Quantification of Biofilm:
  - Wash the wells with PBS to remove planktonic cells.
  - Add 125  $\mu$ L of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
  - Wash the wells with water to remove excess stain.
  - Add 200  $\mu$ L of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet from the biofilm.
  - Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates biofilm disruption.

## Cytotoxicity Assay on Mammalian Cells

This protocol evaluates the toxicity of **PAC-113** on mammalian cells.

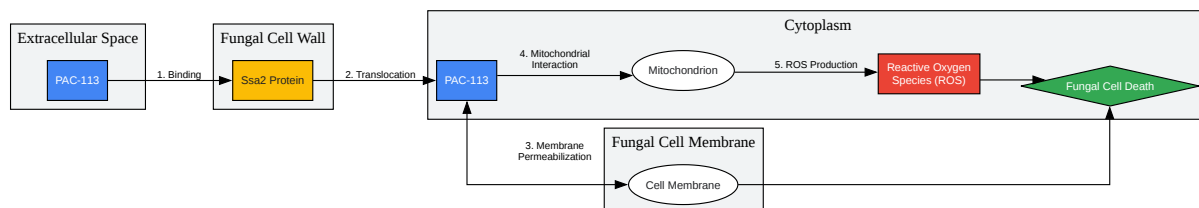
### a. Materials:

- Human cell line (e.g., human gingival epithelial cells, fibroblasts)
- Complete cell culture medium
- **PAC-113** solution
- Sterile 96-well cell culture plates
- XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit



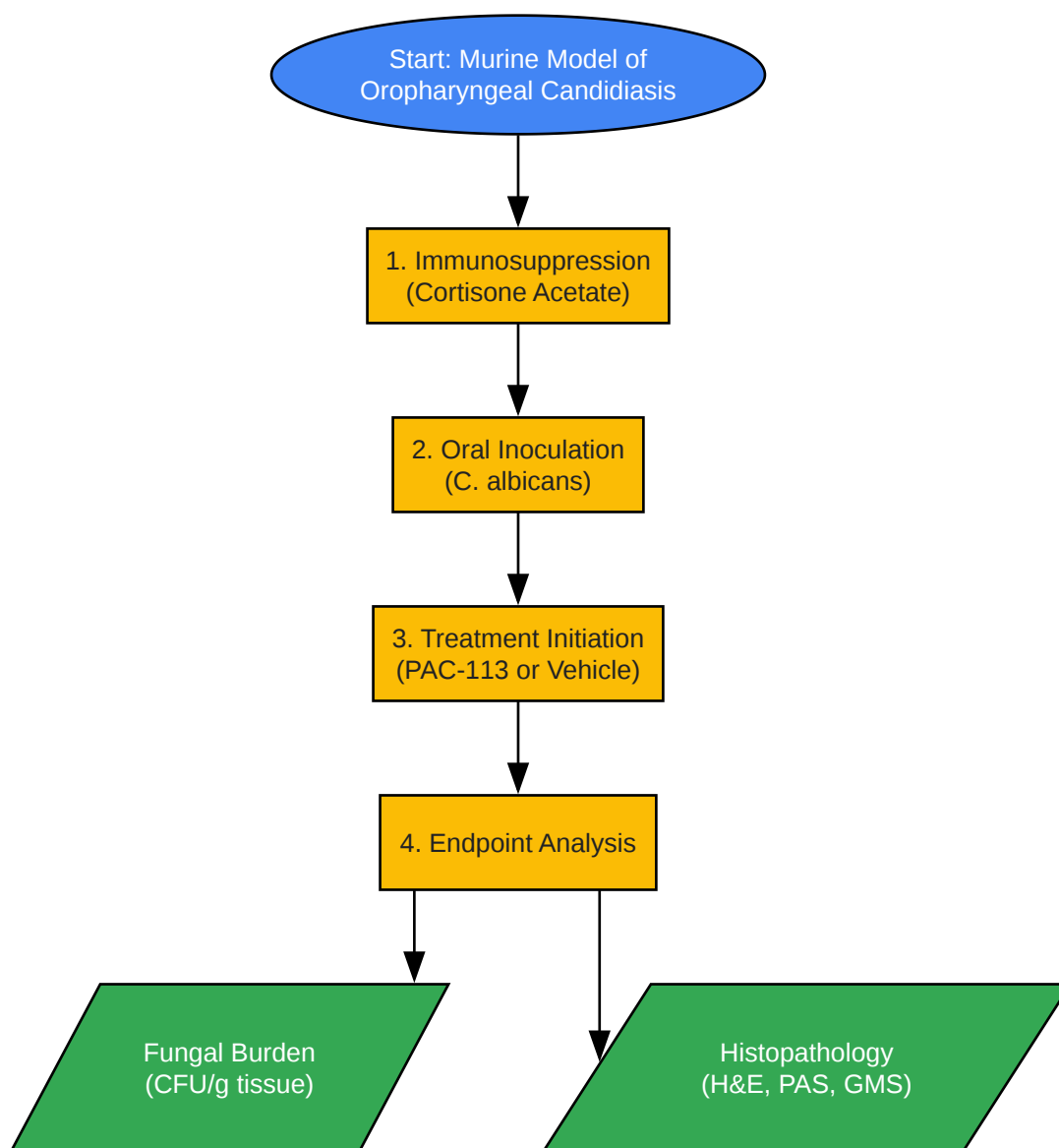
- Microplate reader
- b. Protocol:
  - Cell Seeding:
    - Seed the mammalian cells into a 96-well plate at a density that will result in approximately 80% confluency after 24 hours.
    - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator.
  - Treatment:
    - After 24 hours, replace the medium with fresh medium containing serial dilutions of **PAC-113**.
    - Include untreated control wells and a vehicle control if a solvent is used to dissolve the peptide.
    - Incubate for 24-48 hours.
  - Cell Viability Assessment:
    - Follow the manufacturer's instructions for the XTT or MTT assay. This typically involves adding the reagent to the wells and incubating for a period to allow for color development.
    - Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.
    - Calculate the percentage of cell viability relative to the untreated control. The IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability) can then be determined.

## Mandatory Visualizations



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Caption: Proposed mechanism of action of **PAC-113** against fungal cells.



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Caption: Experimental workflow for in vivo evaluation of **PAC-113**.

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- To cite this document: BenchChem. [PAC-113: Application Notes and Protocols for Fungal Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574744#pac-113-in-experimental-models-of-fungal-infection]

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